(R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride
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Overview
Description
®-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For the specific synthesis of ®-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride, the following steps are generally involved:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis method, where phenylhydrazine reacts with a suitable ketone in the presence of an acid catalyst such as methanesulfonic acid.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the indole derivative.
Formation of the Butanoic Acid Group: The butanoic acid group can be introduced through a series of reactions involving the addition of a suitable carboxylic acid derivative to the indole compound.
Industrial Production Methods
Industrial production of ®-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: The compound can undergo reduction reactions to form reduced derivatives.
Substitution: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
®-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbaldehyde: A precursor for the synthesis of various indole derivatives.
Indole-3-butyric acid: Another indole derivative with applications in plant biology.
Uniqueness
®-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
IUPAC Name |
(3R)-3-amino-4-(1H-indol-3-yl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c13-9(6-12(15)16)5-8-7-14-11-4-2-1-3-10(8)11;/h1-4,7,9,14H,5-6,13H2,(H,15,16);1H/t9-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALSUNLRNHITKL-SBSPUUFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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